Cas no 2096331-73-4 (2-(3-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(3-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative widely used as an intermediate in Suzuki-Miyaura cross-coupling reactions. Its key advantages include high stability under ambient conditions, facilitating handling and storage. The ethylsulfonyl group enhances solubility in polar organic solvents, improving reactivity in diverse synthetic applications. The tetramethyl dioxaborolane moiety provides robust boron protection, ensuring efficient transmetalation during coupling reactions. This compound is particularly valuable in pharmaceutical and agrochemical synthesis, where precise functionalization of aromatic systems is required. Its well-defined structure and consistent purity make it a reliable choice for complex organic transformations.
2-(3-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
2096331-73-4 structure
Product Name:2-(3-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No:2096331-73-4
MF:C14H21BO4S
MW:296.190143346787
MDL:MFCD16660312
CID:4636650
Update Time:2025-10-28

2-(3-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 2-(3-(ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 3-Ethylsulfonylphenylboronic acid, pinacol ester
    • 3-(Ethylsulfonyl)phenylboronic Acid Pinacol Ester
    • SY030792
    • 2-(3-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • MDL: MFCD16660312
    • Inchi: 1S/C14H21BO4S/c1-6-20(16,17)12-9-7-8-11(10-12)15-18-13(2,3)14(4,5)19-15/h7-10H,6H2,1-5H3
    • InChI Key: CBOADIUKJNYYPC-UHFFFAOYSA-N
    • SMILES: S(CC)(C1=CC=CC(B2OC(C)(C)C(C)(C)O2)=C1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 436
  • Topological Polar Surface Area: 61

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2-(3-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Suppliers

Amadis Chemical Company Limited
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(CAS:2096331-73-4)2-(3-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Order Number:A924926
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:42
Price ($):201.0/508.0
Email:sales@amadischem.com

Additional information on 2-(3-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction to CAS No 2096331-73-4: 2-(3-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The compound CAS No 2096331-73-4, also known as 2-(3-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a highly specialized organic compound with unique structural and functional properties. This compound belongs to the class of dioxaborolanes, which are cyclic boron-containing compounds with significant applications in organic synthesis and materials science. The molecule features a dioxaborolane core substituted with an ethylsulfonyl group and multiple methyl substituents, making it a versatile building block for various chemical transformations.

Recent advancements in synthetic chemistry have highlighted the potential of dioxaborolanes as intermediates in the construction of complex molecular architectures. The presence of the ethylsulfonyl group in this compound introduces additional functional diversity, enabling it to participate in a wide range of reactions such as Suzuki-Miyaura couplings and other cross-coupling reactions. These reactions are pivotal in the synthesis of biologically active molecules and advanced materials.

The structure of CAS No 2096331-73-4 is characterized by a rigid bicyclic framework that provides stability and facilitates precise control over stereochemistry during synthetic processes. The methyl groups attached to the dioxaborolane ring contribute to its lipophilicity and solubility properties, which are critical for its application in drug delivery systems and polymer chemistry.

Emerging research has demonstrated the utility of this compound in the development of novel boron-containing materials for optoelectronic applications. The unique electronic properties of the dioxaborolane core make it an attractive candidate for use in organic light-emitting diodes (OLEDs) and other advanced electronic devices.

In addition to its synthetic applications, CAS No 2096331-73-4 has shown promise in biological systems. Studies have indicated that this compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in anti-inflammatory drug development.

The synthesis of CAS No 2096331-73-4 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methodologies. The key steps include the formation of the dioxaborolane ring through a [2+2] cycloaddition reaction followed by selective substitution to introduce the ethylsulfonyl group and methyl substituents.

From an environmental perspective, researchers have conducted life cycle assessments (LCAs) to evaluate the sustainability of this compound's production processes. These studies have identified opportunities for reducing energy consumption and minimizing waste generation during synthesis.

In conclusion, CAS No 2096331-73-4: 2-(3-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands as a testament to the ingenuity of modern chemical synthesis and its potential to drive innovation across multiple scientific disciplines. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2096331-73-4)2-(3-(Ethylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A924926
Purity:99%/99%
Quantity:1g/5g
Price ($):201.0/508.0
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